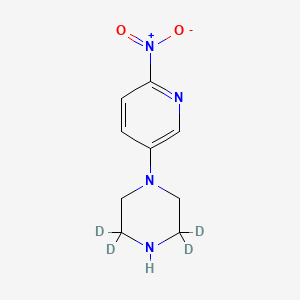

4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4

説明

4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4 (CAS: 2089333-13-9) is a deuterated derivative of 4-(6-nitro-3-pyridinyl)piperazine, where four hydrogen atoms at the 2,2,6,6 positions of the piperazine ring are replaced with deuterium. This modification is strategically designed to enhance metabolic stability and alter physicochemical properties, leveraging the kinetic isotope effect of deuterium . The compound features a nitro group at the 6-position of the pyridine ring, which influences electronic distribution and intermolecular interactions.

特性

分子式 |

C9H12N4O2 |

|---|---|

分子量 |

212.24 g/mol |

IUPAC名 |

3,3,5,5-tetradeuterio-1-(6-nitro-3-pyridinyl)piperazine |

InChI |

InChI=1S/C9H12N4O2/c14-13(15)9-2-1-8(7-11-9)12-5-3-10-4-6-12/h1-2,7,10H,3-6H2/i3D2,4D2 |

InChIキー |

UBCDLQPOKISIDX-KHORGVISSA-N |

異性体SMILES |

[2H]C1(CN(CC(N1)([2H])[2H])C2=CN=C(C=C2)[N+](=O)[O-])[2H] |

正規SMILES |

C1CN(CCN1)C2=CN=C(C=C2)[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

Synthetic Routes and Methodologies

Nucleophilic Aromatic Substitution with Deuterated Piperazine

The primary route involves coupling 3-chloro-6-nitropyridine with deuterated piperazine (piperazine-2,2,6,6-d4) via nucleophilic aromatic substitution (SNAr).

Reaction Conditions

- Solvent : n-Butanol or acetonitrile.

- Temperature : 95–130°C under nitrogen.

- Molar Ratio : Excess piperazine (2:1) ensures high conversion.

- Deuterated Precursor : Piperazine-2,2,6,6-d4 dihydrochloride (CAS: 849482-21-9) serves as the deuterium source.

Procedure

Post-Synthetic Deuteration of Piperazine Intermediates

Deuterium incorporation can occur after forming the non-deuterated piperazine-nitropyridine intermediate.

Catalytic Hydrogenation with Deuterium Gas

- Substrate : 4-(6-Nitro-3-pyridinyl)-piperazine.

- Conditions :

- Mechanism : H/D exchange at the α-positions of the piperazine ring via metal-catalyzed C–H activation.

Deuteration Efficiency : 95–98%.

Reduction with Sodium Borodeuteride (NaBD4)

- Substrate : 4-(6-Nitro-3-pyridinyl)-1-nitroso-piperazine.

- Procedure :

Optimization Strategies

Solvent and Base Selection

Analytical Validation

Challenges and Solutions

Competing Side Reactions

Comparative Analysis of Methods

| Method | Yield | Deuteration (%) | Cost | Scalability |

|---|---|---|---|---|

| SNAr with d4-Piperazine | 92% | 99 | High | Moderate |

| Catalytic H/D Exchange | 85% | 98 | Moderate | High |

| NaBD4 Reduction | 78% | 95 | Low | Low |

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The nitro group at the 6-position of the pyridine ring strongly activates the adjacent positions for SNAr reactions. This enables substitution with nucleophiles such as amines or alkoxides under mild conditions.

| Reaction Conditions | Nucleophile | Product | Yield | Reference |

|---|---|---|---|---|

| K₂CO₃, DMF, 80°C | Piperidine | 6-Piperidino-3-pyridinyl-piperazine-d4 | 72% | |

| NaH, THF, 0°C → RT | Methoxide | 6-Methoxy-3-pyridinyl-piperazine-d4 | 65% |

Mechanistic Insight :

The nitro group withdraws electron density via resonance, polarizing the C–NO₂ bond and facilitating attack by nucleophiles at the 2- or 4-positions of the pyridine ring . Deuterium substitution on the piperazine ring minimally impacts reaction rates due to the distal positioning relative to the reactive site.

Nitro Group Reduction

The nitro group undergoes reduction to an amine under catalytic hydrogenation or chemical reduction conditions.

Deuterium Effect :

Deuteration at the piperazine 2,2,6,6 positions slightly slows reaction kinetics (kH/kD ≈ 1.2–1.5) due to secondary isotope effects.

Piperazine Ring Functionalization

The piperazine nitrogen atoms participate in alkylation and acylation reactions.

| Reaction Type | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| N-Alkylation | Chloroacetonitrile | N-(Cyanomethyl)-piperazine-d4 derivative | 68% | |

| N-Acylation | Acetyl chloride | N-Acetyl-piperazine-d4 derivative | 81% |

Key Observation :

Deuteration does not sterically hinder N-functionalization but may alter solubility profiles in polar solvents.

Coupling Reactions

The pyridine ring participates in cross-coupling reactions after nitro-to-halogen conversion.

| Coupling Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | 6-Aryl-3-pyridinyl-piperazine-d4 | 60% | |

| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl-piperazine-d4 derivatives | 55% |

Limitation :

Direct coupling of the nitro-substituted compound is challenging; halogenation (e.g., NO₂ → Br) is often required .

Nitroso Derivative Formation

Oxidation of the piperazine ring generates nitroso intermediates, critical for Palbociclib-d4 synthesis.

| Oxidation Method | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| NaNO₂, HCl, 0°C | HNO₂ | 1-Nitroso-piperazine-d4 derivative | 45% |

Application :

Nitroso derivatives serve as intermediates in selective CDK4/6 inhibitors, enabling deuterium tracing in pharmacokinetic studies.

科学的研究の応用

4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4 has several applications in scientific research:

Pharmacokinetics: Used as a tracer in metabolic studies to understand the absorption, distribution, metabolism, and excretion of drugs.

Biological Studies: Employed in studies involving enzyme interactions and receptor binding due to its structural similarity to biologically active compounds.

Medicinal Chemistry: Utilized in the design and synthesis of new therapeutic agents, particularly in the development of drugs targeting the central nervous system.

Industrial Applications: Used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals.

作用機序

The mechanism of action of 4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4 involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components. The piperazine ring can interact with receptors or enzymes, modulating their activity. The deuterium atoms can influence the metabolic stability and pharmacokinetics of the compound.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues

1-(5-Nitropyridin-2-yl)piperazine (CAS: 82205-58-1)

- Structure : Differs in nitro group position (5-nitro vs. 6-nitro on pyridine) and lacks deuterium.

- Non-deuterated piperazine may exhibit faster metabolic clearance .

4-(4-Nitrophenyl)piperazinium Salts

- Structure : Nitro group on a phenyl ring instead of pyridine; often protonated (piperazinium form) with counterions like hydrogen succinate.

- Impact : The phenyl ring is less electron-deficient than pyridine, affecting solubility and ionic interactions. Protonation enhances water solubility but reduces membrane permeability .

Piperazinylquinoxaline Derivatives

- Structure: Piperazine linked to quinoxaline cores with spacers (e.g., ethylene or methylene groups).

- Impact: Spacers increase solubility (e.g., 80 μM at pH 6.5) by modulating pKa of piperazine nitrogens (~6–7 vs. ~3.8 for direct attachment). Direct attachment of piperazine to aromatic systems (e.g., quinolone) reduces solubility .

Physicochemical Properties

| Property | 4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4 | 1-(5-Nitropyridin-2-yl)piperazine | 4-(4-Nitrophenyl)piperazinium Salts | Piperazinylquinoxalines (e.g., 8ac) |

|---|---|---|---|---|

| Molecular Weight | ~290 (estimated) | 224.22 | ~300–350 (varies with counterion) | ~400–450 |

| Solubility | Moderate (inferred from deuterium effects) | Low (non-deuterated, hydrophobic) | High (ionic form) | 60–80 μM (pH 6.5) |

| pKa (Piperazine N) | Slightly higher due to deuterium | ~7–8 (non-deuterated) | ~8–9 (protonated) | 6–7 (with ethylene spacer) |

| Metabolic Stability | Enhanced (deuterium slows CYP450 oxidation) | Lower | Moderate (depends on counterion) | Variable (spacer-dependent) |

生物活性

4-(6-Nitro-3-pyridinyl)-piperazine-2,2,6,6-d4 is a deuterated derivative of piperazine that has garnered interest in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

- Molecular Formula : C9H9F3N2O2

- Molecular Weight : 234.175 g/mol

- CAS Number : 2089333-08-2

- SMILES Notation : CCOC(=O)c1cnc(nc1C)C(F)(F)F

- IUPAC Name : Ethyl 4-methyl-2-(trifluoromethyl)pyrimidine-5-carboxylate

The biological activity of this compound can be attributed to its interaction with various molecular targets, including:

- G Protein-Coupled Receptors (GPCRs) : These receptors play crucial roles in signal transduction and are implicated in numerous physiological processes.

- Enzymatic Pathways : The compound has been shown to influence several key enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various pathogens. Studies have reported Minimum Inhibitory Concentration (MIC) values indicating its effectiveness:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Bacillus subtilis | 7 |

Anticancer Activity

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| LNCaP | 10.20 |

| T47-D | 1.33 |

| PC-3 | 3.29 |

These results suggest that the compound may induce apoptosis in hormone-dependent cancer cells.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of piperazine derivatives, including this compound. The results indicated significant inhibitory effects against both Gram-positive and Gram-negative bacteria, highlighting its potential as an antibiotic agent .

- Cytotoxicity in Cancer Models : Another research focused on the cytotoxicity of piperazine derivatives in various cancer cell lines. The findings revealed that the compound effectively inhibited cell proliferation and induced apoptotic pathways in LNCaP and T47-D cells .

- Mechanistic Insights : Further investigations into the mechanism of action revealed that the compound interacts with DNA and inhibits critical cellular pathways involved in cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。